Aminoacetonitrile

Übersicht

Beschreibung

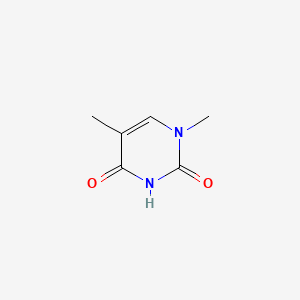

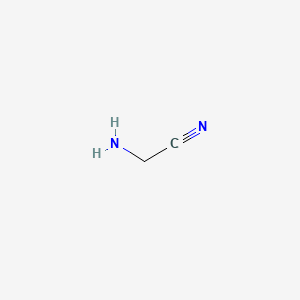

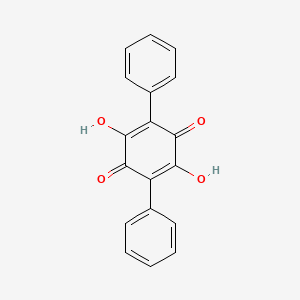

Aminoacetonitrile is an organic compound with the formula H₂N−CH₂−C≡N. It is a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . This compound is often encountered as the chloride and bisulfate salts of the ammonium derivative . This compound is a significant intermediate in the synthesis of various nitrogen-containing heterocycles and is also known for its occurrence in the interstellar medium .

Wirkmechanismus

Target of Action

Aminoacetonitrile, also known as 2-Aminoacetonitrile, primarily targets nematodes . It acts as a nematode-specific acetylcholine (ACh) agonist . The primary targets of this compound derivatives (AADs) are the DEG-3 subfamily of nicotinic acetylcholine receptor (nAChR) subunits .

Mode of Action

This compound interacts with its targets by acting as an agonist to the nAChR, causing a spastic paralysis and rapid expulsion from the host . This interaction results in changes in the nematode’s neuromuscular function, leading to paralysis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of diverse nitrogen-containing heterocycles . This compound is produced from glycolonitrile by reaction with ammonia, and it can be hydrolyzed to give glycine . It is also involved in the synthesis of nitriles, carboxylic acids, and amides .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action primarily result in the paralysis and expulsion of nematodes . In addition, it has been found that this compound has a stabilizing effect on cytoplasmic membrane systems and ribosomes in the early stage of nonspecific liver damage caused by 2 dialkylnitrosamines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, culture conditions such as carbon source, nitrogen source, inducer, and metal ion, as well as bioconversion conditions such as temperature, pH, enzyme modifier, and organic solvent, can conspicuously influence the enzyme activity or biomass formation . .

Biochemische Analyse

Biochemical Properties

Aminoacetonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocycles. It is produced industrially from glycolonitrile by reaction with ammonia . This compound can be hydrolyzed to give glycine, making it a valuable intermediate in the synthesis of amino acids . In terms of interactions, this compound derivatives act as nematode-specific acetylcholine agonists, causing spastic paralysis and rapid expulsion from the host . This interaction highlights its potential as an antihelmintic agent.

Cellular Effects

This compound has been observed to have stabilizing effects on cytoplasmic membrane systems and ribosomes in the early stages of nonspecific liver damage caused by dialkylnitrosamines . It reduces the incidence of morphologic alterations such as disorganization of the granular endoplasmic reticulum and hypertrophy of the agranular reticulum. Additionally, this compound helps maintain normal glycogen content and centrolobular glucose-6-phosphatase activity in hepatic cells . These effects suggest that this compound can protect cells from certain types of chemical-induced damage.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a competitive inhibitor of glycine oxidation by isolated wheat leaf mitochondria . This inhibition affects the decarboxylation of glycine, which is a critical step in various metabolic pathways. This compound’s interaction with glycine decarboxylase complex highlights its potential impact on cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a direct stabilizing effect on cytoplasmic membrane systems and ribosomes over time . Studies have indicated that its administration can reduce the progressive disorganization of the granular endoplasmic reticulum and hypertrophy of the agranular reticulum caused by dialkylnitrosamines. These effects are observed to persist over time, suggesting that this compound can provide long-term protection against certain types of cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against chemical-induced liver damage At higher doses, this compound may exhibit toxic or adverse effects, although specific details on these effects are limited

Metabolic Pathways

This compound is involved in several metabolic pathways, including its hydrolysis to glycine . This reaction is catalyzed by enzymes such as nitrilase and nitrile hydratase, which convert nitriles to corresponding carboxylic acids and ammonia

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as its solubility and stability, which affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminoacetonitrile can be synthesized through several methods. One common method involves the reaction of glycolonitrile with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] Another method involves the condensation reaction using ammonium chloride, formaldehyde, acetic acid, and sodium cyanide . The reaction is carried out by adding ammonium chloride, formaldehyde, and water into a reactor, cooling the mixture to below 0°C, and then adding sodium cyanide and acetic acid .

Industrial Production Methods: Industrial production of this compound typically follows the glycolonitrile and ammonia reaction route due to its simplicity and efficiency . The process involves the hydrolysis of glycolonitrile to produce this compound, which can then be further processed to obtain various derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: Aminoacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to produce glycine: [ \text{H}_2\text{NCH}_2\text{CN} + 2\text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{NH}_3 ]

Oxidation: It can undergo oxidation reactions to form different nitrogen-containing compounds.

Substitution: this compound can participate in substitution reactions to form various derivatives, such as amino-tetrazole.

Major Products: The major products formed from these reactions include glycine, various nitrogen-containing heterocycles, and amino-tetrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Aminoacetonitrile has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.

Cyanogen: Another nitrile compound with different reactivity and applications.

Aminopropionitrile: A related compound with similar functional groups but different applications.

Uniqueness: Aminoacetonitrile is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions and its significant role as an intermediate in the synthesis of various nitrogen-containing heterocycles . Its occurrence in the interstellar medium also highlights its importance in astrochemistry .

Eigenschaften

IUPAC Name |

2-aminoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNYGALUNNFWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CH2CN, C2H4N2 | |

| Record name | aminoacetonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminoacetonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202314 | |

| Record name | Aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Aminoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.94 [mmHg] | |

| Record name | Aminoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-61-4 | |

| Record name | Aminoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3739OQ10IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aminoacetonitrile?

A1: The molecular formula of this compound is C2H4N2, and its molecular weight is 56.068 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

- Microwave Spectroscopy: Used to determine rotational constants and study its structure in the gas phase. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and analyze vibrational modes. [, ]

- Far-Infrared Spectroscopy: Exploits synchrotron radiation to probe low-frequency vibrational modes, providing valuable information for astrophysical observations. []

Q3: What are the significant vibrational modes of this compound observed in the infrared spectrum?

A3: The three strongest fundamental bands of this compound are observed between 500 and 1000 cm-1 in high-resolution infrared spectra. [] These bands correspond to the lowest vibrational modes of the molecule. Additionally, studies have identified and analyzed pure-rotational transitions in the three lowest vibrational states. []

Q4: Why is the C≡N stretching mode important for this compound detection in space?

A4: The C≡N stretching mode is a characteristic and intense feature in the infrared spectra of nitriles, including this compound. This strong signal makes it a valuable target for detecting nitriles in space. []

Q5: How stable is this compound compared to its corresponding acid, glycine?

A5: Laboratory studies indicate that this compound is significantly more resistant to ultraviolet (UV) photolysis than glycine. Specifically, this compound degrades approximately five times slower than glycine under UV radiation. This increased stability suggests that this compound could persist for longer periods in interstellar environments. []

Q6: What is the Strecker synthesis, and how is it relevant to this compound?

A6: The Strecker synthesis is a chemical reaction that forms α-aminonitriles, which are precursors to amino acids. This compound can be formed through the Strecker synthesis when methanimine reacts with hydrogen cyanide (HCN) under astrophysically relevant conditions. []

Q7: What is the role of the cyclic intermediate in the gas-phase reactions of Ni(+) with this compound?

A7: Mass spectrometry studies combined with DFT calculations have shown that the gas-phase reaction of Ni(+) with this compound proceeds through a cyclic intermediate. In this intermediate, the nickel ion (Ni(+)) interacts with both the cyano group (-C≡N) and the amino group (-NH2) of this compound. This cyclic structure plays a crucial role in the observed fragmentation patterns, particularly in the dominant loss of HCN. []

Q8: What is the significance of this compound's reactivity with hydroxyl radicals (˙OH) in space?

A8: Computational studies employing the CBS-QB3 method have revealed a barrierless pathway for glycine formation from the reaction of this compound with a hydroxyl radical in the presence of water. This finding suggests that this compound, upon encountering hydroxyl radicals on icy grain surfaces in interstellar environments, can lead to the formation of glycine through a thermally driven process. []

Q9: How does this compound affect collagen synthesis?

A9: this compound acts as a lathyrogenic agent, meaning it disrupts the formation and cross-linking of collagen. This disruption occurs due to this compound's interference with the enzymatic processes involved in collagen maturation. As a result, the collagen fibers formed are weaker and less organized, leading to skeletal abnormalities and connective tissue disorders. [, , , , ]

Q10: Can this compound be used to produce D-amino acids?

A10: Yes, a strain of Pseudomonas aeruginosa has been found to possess enzymatic activity that can convert arylaminonitriles into D-amino acids. This activity has been specifically demonstrated for the production of enantiomerically pure D-phenylglycine from 2-phenyl-2-aminoacetonitrile. Immobilizing these bacteria in calcium alginate beads has shown promising results for enhancing the efficiency and reusability of this biocatalytic process. []

Q11: What is the effect of this compound on glycolate metabolism in plants?

A11: Studies using soybean leaf discs have shown that this compound inhibits glycine oxidation, a crucial step in the glycolate pathway of photorespiration. This inhibition leads to an accumulation of glycine and glyoxylate, while glycolate levels decrease. The decrease in net photosynthesis observed is not due to RuBP depletion but suggests potential inhibition of RuBP carboxylase by glyoxylate. []

Q12: How is computational chemistry used to study this compound?

A12: Computational methods like Density Functional Theory (DFT) have been employed to:

- Determine the equilibrium geometry and vibrational frequencies of this compound. []

- Investigate the potential energy surface of reactions involving this compound, such as its interaction with Ni(+) or its conversion to glycine. [, ]

- Predict spectroscopic constants and molecular parameters, which are essential for interpreting experimental data and guiding astrophysical observations. []

Q13: What insights do structure-activity relationship (SAR) studies provide about this compound derivatives?

A13: SAR studies on N-substituted aminoacetonitriles investigated their preventive activity against Fusarium diseases in plants. Results revealed that the steric bulk of the N-alkyl substituent significantly influences the activity. For instance, N-sec-butylthis compound derivatives were inactive, while N-allylthis compound derivatives demonstrated potent activity. []

Q14: What analytical methods are commonly used to study this compound?

A14: Various analytical methods are employed to characterize and quantify this compound, including:

Q15: Are there any known toxicological concerns associated with this compound?

A15: this compound is a known lathyrogen, meaning it can cause lathyrism, a condition characterized by skeletal deformities and connective tissue abnormalities. Studies in various animal models have demonstrated these effects. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

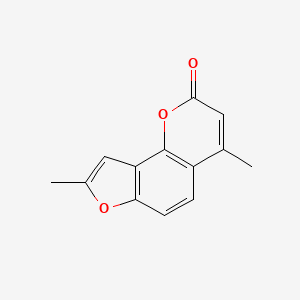

![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)

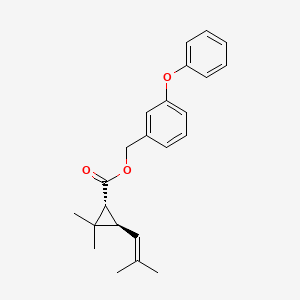

![11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1212151.png)